molecular formula C19H17F3N2O3S B2890641 6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-78-5

6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B2890641
M. Wt: 410.41
InChI Key: OBCQKRHEARPMDS-UHFFFAOYSA-N
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Description

The compound “6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a pyridine ring, a trifluoromethyl group, a carbonitrile group, a sulfanyl group, and a dimethoxyphenyl group. These groups could potentially confer a variety of chemical properties to the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route. However, the synthesis could potentially involve reactions such as nucleophilic aromatic substitution, sulfanylation, and nitrile formation.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests aromaticity, which could influence the compound’s reactivity. The trifluoromethyl group is electron-withdrawing, which could also affect the compound’s reactivity and stability.



Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the pyridine ring could participate in electrophilic aromatic substitution reactions, while the nitrile group could undergo hydrolysis to form a carboxylic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a nitrile group could increase the compound’s polarity, affecting its solubility in different solvents.


Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related pyridine and fused pyridine derivatives has been explored, demonstrating the versatility of these compounds in creating novel chemical entities. For instance, a series of novel pyridine derivatives were prepared, showcasing the chemical adaptability and potential utility of these compounds in further synthetic applications (Flefel et al., 2018). Similarly, the molecular and crystal structure of related compounds was analyzed, indicating the distinct geometric configurations that these molecules can adopt, which is critical for understanding their reactivity and interaction with other molecules (Jansone et al., 2007).

Applications in Catalysis and Organic Synthesis

Research has also delved into the catalytic applications of compounds with similar structural features, emphasizing their potential in facilitating various chemical reactions. For example, the aerobic oxidative desulfurization of certain sulfur-containing compounds using an Anderson-type catalyst demonstrates the potential of these structures in environmental remediation and cleaner fuel production (Lu et al., 2010). Additionally, the electrochemical reduction of CO2 catalyzed by rhenium tricarbonyl complexes coordinated by similar ligands underscores the relevance of these compounds in addressing climate change through CO2 utilization (Nganga et al., 2017).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include investigating its biological activity, if any, and how this is influenced by its molecular structure.


properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S/c1-10(25)11(2)28-18-13(9-23)14(19(20,21)22)8-15(24-18)12-5-6-16(26-3)17(7-12)27-4/h5-8,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCQKRHEARPMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

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